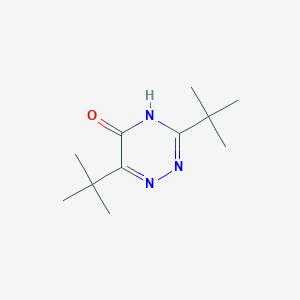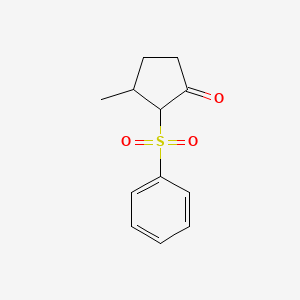![molecular formula C21H15F6O4PS2 B14300130 Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl- CAS No. 113279-92-8](/img/no-structure.png)
Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl- is a unique organophosphorus compound characterized by the presence of a phosphorus atom bonded to three phenyl groups and a bis[(trifluoromethyl)sulfonyl]methylene group. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl- typically involves the reaction of triphenylphosphine with a suitable precursor containing the bis[(trifluoromethyl)sulfonyl]methylene group. One common method is the reaction of triphenylphosphine with bis[(trifluoromethyl)sulfonyl]methane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphoranes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Wittig reactions to form alkenes.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of advanced materials and catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bistriflimide: Known for its use in ionic liquids and as a catalyst in various reactions.
Triflidic Acid: An organic superacid with applications in catalysis and materials science.
Uniqueness
Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl- is unique due to its combination of stability and reactivity, making it a versatile reagent in both organic synthesis and industrial applications. Its ability to participate in a wide range of chemical reactions sets it apart from other similar compounds.
Eigenschaften
| 113279-92-8 | |
Molekularformel |
C21H15F6O4PS2 |
Molekulargewicht |
540.4 g/mol |
IUPAC-Name |
bis(trifluoromethylsulfonyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C21H15F6O4PS2/c22-20(23,24)33(28,29)19(34(30,31)21(25,26)27)32(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
KSKPLBAZCGQLQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)


